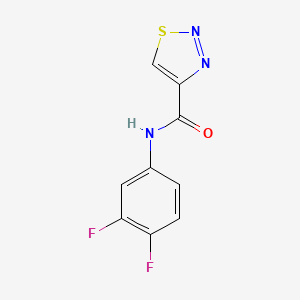

N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a compound with the linear formula C13H10BF2NO3 . Another compound, “N-(3,4-DIFLUOROPHENYL)-2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE” has a linear formula of C17H15F2N5OS .

Synthesis Analysis

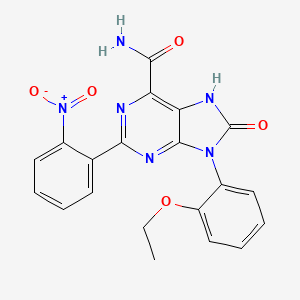

The synthesis of related compounds involves various chemical reactions. For instance, the Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . Another synthesis method involves the oxidation of amidrazones using MnO2 in dry CH2Cl2 .

Molecular Structure Analysis

The molecular weight of “N-(3,4-Difluorophenyl) 3-boronobenzamide” is 277.04 . The structure of these compounds was confirmed by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The reactivity of related compounds like “3,4-Difluorophenyl Isocyanate” is contingent upon the specific reaction it engages in . Generally, these compounds exhibit high reactivity, forming diverse covalent bonds with other molecules.

Physical and Chemical Properties Analysis

“N-(3,4-Difluorophenyl) 3-boronobenzamide” is a liquid at 20°C and has a specific gravity of 1.34 . It has a boiling point of 85°C/30mmHg and a flash point of 63°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Anti-Inflammatory Activity

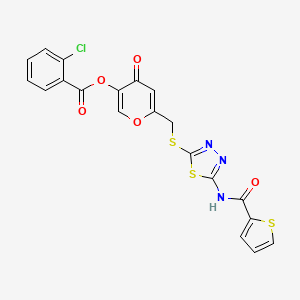

A study highlighted the synthesis of new 1,3,4-thiadiazoles with pyrazole and pyrrole moieties, demonstrating significant anti-inflammatory activity. These compounds were synthesized using intermediate compounds 1,3,4-thiadiazolacrylamides, with several exhibiting potent anti-inflammatory effects compared to the standard drug indomethacin (Maddila et al., 2016).

Anticancer Activity

Another research effort focused on novel thiazole-5-carboxamide derivatives, synthesized and evaluated for their anticancer activity against various cell lines. The study identified compounds with significant anticancer potential, highlighting the importance of structural features in anticancer activity (Cai et al., 2016).

Photosynthetic Electron Transport Inhibition

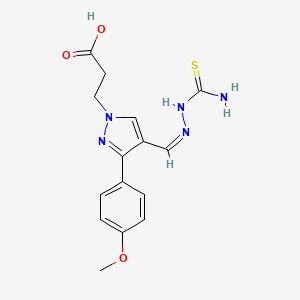

Research on pyrazole derivatives as inhibitors of photosynthetic electron transport offered new leads in the development of herbicides. These compounds, through comprehensive structure-activity relationship analysis, exhibited inhibitory properties on the light-driven reduction of ferricyanide by spinach chloroplasts, suggesting potential applications in agricultural chemistry (Vicentini et al., 2005).

Antimicrobial Activity

A study on the synthesis and evaluation of new heterocycles containing the 1,3,4-thiadiazole moiety revealed promising antimicrobial activities. These compounds, through innovative synthetic routes, showed efficacy against a variety of microorganisms, indicating their potential as antimicrobial agents (Farghaly et al., 2011).

Nematocidal Evaluation

In the context of agrochemical applications, the synthesis of pyrazole carboxamide derivatives and their evaluation for nematocidal activity highlighted the potential of fluorine-containing pyrazole carboxamides. Despite exhibiting weak fungicidal activity, some compounds showed good efficacy against M. incognita, a nematode pest, suggesting a promising avenue for developing novel nematocides (Zhao et al., 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures have been shown to interact with various targets, such as enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within and between cells.

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function .

Biochemical Pathways

The downstream effects of these pathways can range from changes in cellular metabolism to alterations in signal transduction .

Result of Action

Based on its potential targets and pathways, it could lead to a variety of effects, such as changes in enzyme activity, alterations in cellular signaling, and modifications to cellular structures .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(3,4-difluorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPBGTIJVQMQKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-chlorobenzenesulfonamide](/img/structure/B2980511.png)

![1-(5-chloro-2-methylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2980514.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2980515.png)

![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)

![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![2-[4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1-oxophthalazin-2(1H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2980530.png)